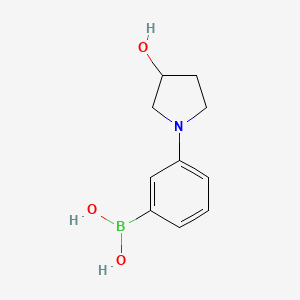
3-(3-Hydroxypyrrolidino)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid: is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under reductive amination conditions.
Attachment to the Phenyl Ring: The hydroxypyrrolidinyl group is then attached to the phenyl ring via a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group:
Industrial Production Methods: Industrial production of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the pyrrolidinyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific conditions and reagents used.
Substitution: The boronic acid group can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) are commonly used in cross-coupling reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The boronic acid group makes this compound useful as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its ability to interact with biological molecules makes it a potential candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the hydroxypyrrolidinyl group, making it less versatile in certain applications.
Pyrrolidinylphenylboronic Acid: Similar structure but may differ in the position of the hydroxyl group or other substituents.
Uniqueness:
- The presence of both the hydroxypyrrolidinyl group and the boronic acid group in [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid provides a unique combination of reactivity and functionality, making it particularly useful in applications requiring both properties.
This detailed article provides a comprehensive overview of [3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14BNO3 |
|---|---|
Molecular Weight |
207.04 g/mol |
IUPAC Name |
[3-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BNO3/c13-10-4-5-12(7-10)9-3-1-2-8(6-9)11(14)15/h1-3,6,10,13-15H,4-5,7H2 |
InChI Key |
GYAZIVGGTJGIRJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCC(C2)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















